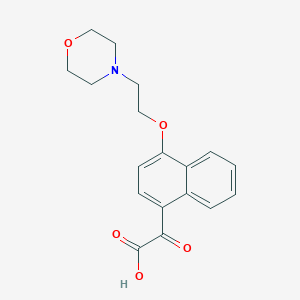

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid

Description

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is a naphthalene-based derivative featuring a morpholinoethoxy substituent at the 4-position of the naphthalene ring and a 2-oxoacetic acid functional group. This compound combines the π-electron-rich naphthalene system with a morpholine ring, a common motif in medicinal chemistry due to its ability to modulate solubility and bioavailability .

Properties

Molecular Formula |

C18H19NO5 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C18H19NO5/c20-17(18(21)22)15-5-6-16(14-4-2-1-3-13(14)15)24-12-9-19-7-10-23-11-8-19/h1-6H,7-12H2,(H,21,22) |

InChI Key |

SHDBDRFQASDYMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 1-naphthol with methylchloroacetate in the presence of anhydrous potassium carbonate in ethyl methyl ketone. This reaction yields naphthalen-1-yl-oxy acetic acid methyl ester, which is then further reacted with morpholine to introduce the morpholinoethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Hydroxylated naphthol derivatives.

Substitution: Various substituted naphthol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways, particularly those involving acetylcholinesterase.

Mechanism of Action

The primary mechanism of action of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 2-oxoacetic acid family, which includes diverse derivatives with aryl or heteroaryl substituents. Key comparisons are outlined below:

Key Differences and Implications

Substituent Effects: The morpholinoethoxy group in the target compound enhances solubility compared to unsubstituted naphthalene derivatives (e.g., 2e) . This group may also improve binding to polar biological targets, as seen in morpholine-containing pharmaceuticals like the Naproxen derivative . Naphthalene Position: Derivatives with substituents at the 1-position (e.g., 2e) exhibit higher synthetic yields (80%) compared to 2-position isomers (e.g., 2d, 73%), likely due to steric and electronic factors during cyclization .

Physicochemical Properties :

- The molecular weight of the target compound is estimated to exceed 300 g/mol (based on similar structures), which may impact membrane permeability compared to smaller analogues like 2e (214.22 g/mol) .

- The 2-oxoacetic acid moiety confers acidity (pKa ~2–3), making it prone to ionization at physiological pH, whereas esterified versions (e.g., methyl ester) are more lipophilic .

Biological Relevance: Morpholinoethoxy-substituted compounds are frequently explored as kinase inhibitors or modulators of enzymatic activity, as seen in the pyrido[4,3-d]pyrimidine derivatives . Thiazolidinone hybrids (e.g., ) demonstrate the versatility of 2-oxoacetic acid derivatives in drug design, particularly for metabolic disorders.

Biological Activity

2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety substituted with a morpholinoethoxy group and an oxoacetic acid functional group. Its molecular formula is C15H17NO4, and it has a molecular weight of approximately 273.30 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 273.30 g/mol |

| CAS Number | 1023991-14-1 |

| Solubility | Soluble in DMSO |

Research indicates that 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid exhibits significant biological activity, particularly as an apoptosis inducer in cancer cells. The compound has been shown to activate caspases, leading to programmed cell death, which is crucial for its anticancer properties.

Case Studies

- Anticancer Activity : In a study involving human colorectal cancer cells (DLD-1), the compound demonstrated an EC50 value of 270 nM and a GI50 value of 229 nM, indicating potent cytotoxic effects against these cells. Furthermore, it exhibited a tumor growth inhibition rate of 63% in xenograft mouse models at a dosage of 50 mg/kg .

- Cytokine Inhibition : Another study highlighted the potential of this compound as a cytokine inhibitor, useful in treating inflammatory diseases. It was found to inhibit TNF-alpha and IL-1 beta production, suggesting its application in conditions mediated by these cytokines .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-(2-Morpholinoethoxy)naphthalen-1-yl)-2-oxoacetic acid can be correlated with its structural components:

- Morpholino Group : Enhances solubility and may improve the bioavailability of the compound.

- Naphthalene Moiety : Provides hydrophobic interactions that can facilitate binding to target proteins.

- Oxoacetic Acid Functionality : Critical for the interaction with biological targets involved in apoptosis pathways.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.